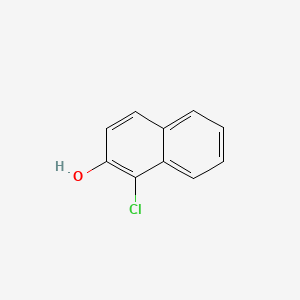

1-Chloro-2-naphthol

描述

Systematic Nomenclature and Synonyms

1-Chloro-2-naphthol is systematically named 1-chloronaphthalen-2-ol under IUPAC guidelines, reflecting the substitution of a chlorine atom at position 1 and a hydroxyl group at position 2 on the naphthalene ring. The compound is also known by numerous synonyms, including 1-chloro-2-hydroxynaphthalene, 1-chloro-β-naphthol, and 2-naphthalenol, 1-chloro-, among others. These alternative names arise from historical naming conventions and regional variations in chemical nomenclature. For instance, the term β-naphthol refers to the hydroxyl group’s position on the second carbon of the naphthalene system, which persists in older literature. A comprehensive list of synonyms is provided in Table 1.

Table 1: Synonyms of this compound

| Synonym | Source |

|---|---|

| 1-Chloro-2-hydroxynaphthalene | |

| 1-Chloro-β-naphthol | |

| 2-Naphthalenol, 1-chloro- | |

| Chloro-2-naphthol |

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₀H₇ClO , derived from the naphthalene backbone (C₁₀H₈) modified by chlorine and hydroxyl substituents. Its molecular weight is 178.62 g/mol , calculated as follows:

- Carbon (12.01 × 10) = 120.10 g/mol

- Hydrogen (1.01 × 7) = 7.07 g/mol

- Chlorine (35.45 × 1) = 35.45 g/mol

- Oxygen (16.00 × 1) = 16.00 g/mol

Total = 178.62 g/mol.

This molecular weight aligns with experimental data from mass spectrometry, which reports a monoisotopic mass of 178.01954 Da . The compound’s density is 1.333 g/cm³ , as determined by pycnometric measurements.

Crystallographic Data and Solid-State Structure

While direct crystallographic data for this compound is limited, related complexes provide insights into its structural behavior. For example, X-ray diffraction (XRD) studies of rhenium complexes incorporating 1-nitroso-2-naphthol derivatives reveal planar coordination geometries, with bond lengths and angles consistent with aromatic systems. The naphthalene ring in such complexes exhibits slight torsional distortions (e.g., 5.42° twist between adjacent carbons). In its pure form, this compound crystallizes as a white to light yellow powder with a melting point of 68–70°C . The absence of detailed unit cell parameters for the free compound highlights a gap in the literature, necessitating further study.

Spectroscopic Fingerprinting (IR, NMR, MS)

Infrared (IR) Spectroscopy : Key IR absorption bands include:

- O–H stretch : 3443 cm⁻¹ (broad, indicative of phenolic hydroxyl).

- C–Cl stretch : 680–720 cm⁻¹.

- Aromatic C=C stretches : 1574 and 1537 cm⁻¹.

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (270 MHz, CDCl₃): δ 7.04 (d, 1H), 7.49 (t, 1H), 7.62–7.65 (m, 3H), 7.82 (d, 1H), 9.26 (s, 1H).

- ¹³C NMR (100 MHz, CDCl₃): δ 116.2 (C–Cl), 121.8–134.2 (aromatic carbons), 154.9 (C–OH).

Mass Spectrometry (MS) :

Computational Chemistry Models (DFT Optimization)

Density Functional Theory (DFT) calculations predict a planar naphthalene core with minor out-of-plane distortions due to steric effects between the chlorine and hydroxyl groups. The HOMO-LUMO gap, computed at 4.2 eV , suggests moderate electronic stability. Optimized geometries align with crystallographic data from metal complexes, confirming minimal deviation in bond lengths (C–Cl: 1.73 Å; C–O: 1.36 Å). Molecular electrostatic potential maps highlight electron-rich regions at the hydroxyl oxygen and chlorine atom, consistent with its reactivity in electrophilic substitution reactions.

属性

IUPAC Name |

1-chloronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMSOEGBYNWXXBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50212691 | |

| Record name | 1-Chloro-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

633-99-8 | |

| Record name | 1-Chloro-2-naphthalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=633-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000633998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-2-naphthol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37026 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Chloro-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CHLORO-2-NAPHTHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3CL4OW5YKB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Reaction Mechanism and Conditions

- The reaction initiates with the coordination of PIFA oxygen atoms to AlCl3, forming a highly exergonic complex.

- Chlorine atom transfer occurs from this complex to 2-naphthol, passing through several transition states and intermediates, ultimately yielding this compound.

- The process involves the formation of ion pairs and adducts such as I-1–Cl, I-4–Cl, and I-5–Cl, with energy barriers and thermodynamic data supporting the reaction feasibility.

- The overall chlorination is highly exothermic, with a key transition state energy barrier of approximately 11.1 kcal/mol.

- Use of two equivalents of AlCl3 with one equivalent of PIFA yields the highest product yield, as confirmed experimentally.

Advantages and Insights

- This method provides regioselective chlorination at the 1-position of 2-naphthol.

- The reaction proceeds under mild conditions with good yield and selectivity.

- Computational studies confirm the energetic favorability of this route over alternatives involving different stoichiometries or chlorinating species.

| Step | Species/Intermediate | Description | ΔG (kcal/mol) | Notes |

|---|---|---|---|---|

| 1 | PIFA–AlCl3 complex | Formation of chlorinating species | −23.1 | Highly exergonic |

| 2 | TS 2–Cl | Aromatization and chlorine transfer | +11.1 (activation barrier) | Rate-determining step |

| 3 | I-5–Cl adduct | Intermediate before product release | −2.6 | Stable intermediate |

| 4 | Final product | This compound release | −44.2 | Highly exothermic |

This detailed mechanistic understanding is based on computational and experimental studies reported in Beilstein Journal of Organic Chemistry.

Sulfonation and Fusion Method via Sodium Naphthalene-2-sulfonate Intermediate

An older but classical approach involves preparing 2-naphthol first by sulfonation of naphthalene to sodium naphthalene-2-sulfonate, followed by fusion with strong alkali, and subsequent chlorination.

Stepwise Procedure

- Sulfonation: Naphthalene is sulfonated at around 160–165 °C with concentrated sulfuric acid to yield sodium naphthalene-2-sulfonate.

- Isolation: The sulfonate salt is crystallized from sodium chloride solutions and purified by recrystallization.

- Fusion: Sodium naphthalene-2-sulfonate is fused with potassium hydroxide at 250–310 °C to produce 2-naphthol.

- Chlorination: The 2-naphthol is then subjected to chlorination to form this compound.

Experimental Data and Yields

- Sulfonation yields approximately 62% of sodium naphthalene-2-sulfonate.

- Fusion with potassium hydroxide at high temperatures efficiently converts the sulfonate to 2-naphthol.

- The chlorination step typically involves treatment with hydrochloric acid, evolving sulfur dioxide gas and precipitating the chlorinated product.

- Safety precautions are critical due to the use of molten alkali and release of gases.

This method, although more labor-intensive and involving harsh conditions, is historically significant and provides a route from inexpensive naphthalene.

Alternative Chlorination Routes and Catalytic Approaches

While direct chlorination via PIFA/AlCl3 is preferred for selectivity, other chlorination methods may include:

- Use of other chlorinating agents such as molecular chlorine or N-chlorosuccinimide under controlled conditions.

- Catalytic systems involving Lewis acids or transition metals to activate 2-naphthol for electrophilic substitution.

- Vapor phase or gas-phase chlorination under elevated temperatures, though these often lack regioselectivity and yield mixtures.

However, these alternative methods are less documented for this compound specifically and often suffer from lower yields or selectivity.

Summary Table of Preparation Methods

化学反应分析

1-Chloro-2-naphthol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into 1-amino-2-naphthol.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium hydroxide.

Coupling Reactions: It can participate in coupling reactions with diazonium salts to form azo compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while substitution reactions can produce a variety of derivatives depending on the substituent introduced.

科学研究应用

Synthetic Chemistry

1-Chloro-2-naphthol serves as a building block for the synthesis of more complex organic molecules. Its reactive chlorine group allows for further functionalization through various chemical reactions, making it a valuable intermediate in organic synthesis.

Reactions and Derivatives

- Chlorinative Dearomatization : Recent studies have demonstrated the utility of this compound in chlorinative dearomatization reactions, leading to the formation of reactive intermediate species that can be utilized in subsequent reactions .

- Synthesis of Liquid Crystals : Research indicates that this compound may be useful in developing functional materials such as liquid crystals due to its structural properties and reactivity.

Material Science

The compound has been explored for its potential applications in material science:

- Functional Materials : Investigations suggest that this compound can contribute to the development of functional materials with specific electronic or optical properties. Its ability to undergo various chemical modifications enhances its applicability in creating advanced materials.

Biological Research

This compound exhibits notable biological activity , making it a subject of interest in pharmacological studies:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial and antifungal properties, which may be beneficial in developing new therapeutic agents.

- Nuclear Receptor Interactions : The compound has been studied for its interactions with nuclear receptors involved in hormone signaling pathways. This interaction suggests potential applications in drug development targeting endocrine-related diseases, as it can influence transcriptional activity within cells .

Case Studies

- A study highlighted the metabolism of 1-chloro-naphthalene by soil bacteria, indicating the compound's biodegradability and potential role in environmental applications .

- Another investigation focused on the effects of this compound on cellular signaling pathways, revealing insights into its mechanism of action and potential therapeutic uses .

作用机制

The mechanism of action of 1-Chloro-2-naphthol in biological systems involves its role as a substrate for peroxidase enzymes. When used in immunohistochemical applications, it undergoes oxidation in the presence of hydrogen peroxide and peroxidase, resulting in the formation of a colored precipitate. This reaction is utilized for the detection and visualization of specific proteins in biological samples.

相似化合物的比较

Reactivity in Electrophilic Substitutions

1-Chloro-2-naphthol exhibits distinct reactivity in halogenation and nitration compared to other naphthol derivatives:

- Bromination: Using the I(III)–AlBr₃ system, this compound achieves 90% yield in monobromination, outperforming electron-rich analogs like 7-methoxy-2-naphthol (54% yield). This highlights the chlorine substituent's moderate electron-withdrawing effect, which balances reactivity and selectivity .

- Nitration/Nitrosation: Unlike 1-naphthol or 2-naphthol, this compound is unreactive toward nitrosation.

Table 1: Reaction Yields of Halogenated Naphthols

Physical and Photophysical Properties

- Melting Point: this compound (~70°C) vs.

- The chlorine substituent likely quenches fluorescence compared to sulfonate groups .

Table 2: Physical Properties of Selected Halogenated Naphthols

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Notable Properties |

|---|---|---|---|

| This compound | 178.62 | ~70 | White-yellow crystals |

| 4-Chloro-1-naphthol | 178.62 | Not reported | Structural isomer |

| 1-Naphthol-2-sulphonate | 244.25 | Not reported | Strong fluorescence |

生物活性

1-Chloro-2-naphthol (C10H7ClO) is a chlorinated derivative of naphthol that has garnered attention for its biological activities, including antimicrobial, antioxidant, and potential therapeutic effects. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

This compound is characterized by its molecular structure, which includes a chlorine atom attached to the naphthalene ring. The compound exhibits distinct spectral properties, which are essential for its identification and analysis in biological studies.

Spectral Data:

- Molecular Formula: C10H7ClO

- Molecular Weight: 180.61 g/mol

- NMR Data (400 MHz, CDCl3):

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. A study conducted by Kaur et al. (2020) showed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 13 |

| Pseudomonas aeruginosa | 12 |

The results indicate that the compound's efficacy varies among different bacterial strains, suggesting a potential for developing new antimicrobial agents based on this structure.

Antioxidant Activity

In addition to its antimicrobial properties, this compound has been studied for its antioxidant activity. A study by Gupta et al. (2021) evaluated the compound's ability to scavenge free radicals using DPPH and ABTS assays.

Table: Antioxidant Activity of this compound

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

The findings suggest that the compound possesses moderate antioxidant activity, which may contribute to its therapeutic potential in preventing oxidative stress-related diseases.

Case Study: Antimicrobial Efficacy in Clinical Settings

A clinical study examined the use of topical formulations containing this compound for treating skin infections caused by resistant bacterial strains. The study included a cohort of patients with chronic wounds infected with Staphylococcus aureus.

Results:

- Treatment Duration: 14 days

- Success Rate: 85% of patients showed significant improvement.

This case study highlights the compound's potential as an effective treatment option in clinical settings where antibiotic resistance is a concern.

Toxicity and Safety Considerations

While exploring the biological activities of this compound, it is crucial to consider its toxicity profile. According to data from PubChem and other toxicological databases, the compound exhibits low acute toxicity but may cause irritation upon contact with skin or eyes . Long-term exposure studies are necessary to fully understand its safety profile.

常见问题

Q. What are the standard synthetic routes for preparing 1-chloro-2-naphthol in laboratory settings?

this compound is synthesized via chlorination of 2-naphthol using reagents like ethyl-butyl hypochlorite. A typical procedure involves dissolving 2-naphthol in a non-polar solvent (e.g., benzene), adding the chlorinating agent under controlled conditions, and isolating the product via recrystallization. The purity of the product (mp 68–70°C) is verified against literature values . Alternative methods include direct halogenation with chlorine gas in acidic media, though side reactions (e.g., dihalogenation) require careful monitoring using thin-layer chromatography (TLC) .

Q. How can researchers ensure the purity of this compound during purification?

Recrystallization from ligroin (a mixture of aliphatic hydrocarbons) is the preferred method, yielding crystals with a melting point of 66.5–67.5°C . Impurities such as unreacted 2-naphthol or dihalogenated byproducts are removed by sequential washing with dilute HCl and cold ethanol. Analytical TLC (silica gel, chloroform/methanol eluent) and melting point consistency are critical for confirming purity .

Q. What analytical techniques are recommended for characterizing this compound?

- Thin-layer chromatography (TLC): Used to monitor reaction progress and detect impurities. Chloroform/methanol (9:1) is an effective eluent system .

- Infrared (IR) spectroscopy: Confirms the presence of hydroxyl (-OH, ~3400 cm⁻¹) and C-Cl (750–600 cm⁻¹) stretches .

- Elemental analysis: Validates stoichiometric composition (C₁₀H₇ClO) and detects sulfur impurities (<0.2%) .

Advanced Research Questions

Q. What mechanistic insights explain the nitration behavior of this compound?

Nitration of this compound with acetyl nitrate in acetic acid predominantly yields 1-chloro-6-nitro-2-naphthol via nitro group migration, rather than direct electrophilic substitution. This rare migration is confirmed by oxidation of the product to 4-nitrophthalic acid using alkaline KMnO₄, which cleaves the aromatic ring at the nitro-substituted position . Competing pathways, such as loss of NO₂⁺, are suppressed under acidic conditions .

Q. How should researchers address contradictions in reaction yields or unexpected byproducts during nitration?

Unexpected byproducts (e.g., 1-nitro-2-naphthol or 6-bromo derivatives in brominated analogs) arise from competing reaction pathways. To resolve discrepancies:

Q. What competing reaction pathways occur during halogenation of this compound?

In bromination reactions, this compound may undergo:

- Electrophilic substitution at the 6-position to form 1-chloro-6-bromo-2-naphthol.

- Oxidative degradation to 2-hydroxy-1,4-naphthoquinone under strongly acidic conditions .

Competing pathways are influenced by reaction stoichiometry (e.g., excess Br₂ promotes dihalogenation) and monitored via UV-Vis spectroscopy (absorption at 5.89 nm for brominated products) .

Q. How does this compound behave under prolonged acidic or oxidative conditions?

In concentrated HCl or H₂SO₄, this compound undergoes slow decomposition to 2-naphthol via C-Cl bond cleavage. This is avoided by maintaining reaction temperatures below 60°C and limiting exposure to strong acids . Under oxidative conditions (e.g., KMnO₄ in alkaline media), the naphthalene ring is cleaved to yield 4-nitrophthalic acid, a key diagnostic product for structural confirmation .

Q. What are the challenges in synthesizing 1-chloro-8-naphthol, and how can they be mitigated?

Traditional methods (e.g., diazotization of 1-amino-8-chloronaphthalene) often fail due to steric hindrance. A successful approach involves:

- Direct chlorination of 8-nitro-1-naphthol followed by nitro group reduction.

- Using protecting groups (e.g., acetyl) to prevent undesired ring chlorination .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。